molecular formula C9H8N2O B11922805 2-Aminoquinolin-5-ol

2-Aminoquinolin-5-ol

Cat. No.: B11922805
M. Wt: 160.17 g/mol
InChI Key: JHUPRBCZHSHQPU-UHFFFAOYSA-N
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Description

2-Aminoquinolin-5-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with glyoxylic acid under reflux conditions can yield this compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Aminoquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound can inhibit the activity of certain enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-aminoquinolin-5-ol

InChI

InChI=1S/C9H8N2O/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H,(H2,10,11)

InChI Key

JHUPRBCZHSHQPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C(=C1)O

Origin of Product

United States

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